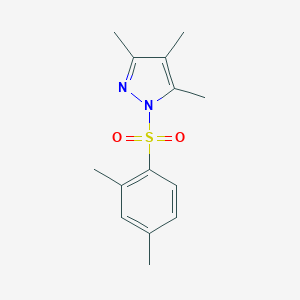![molecular formula C20H31N3O3S B486137 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-68-9](/img/structure/B486137.png)
1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane is a synthetic organic compound with a complex structure It is characterized by the presence of a mesitylsulfonyl group attached to a piperazine ring, which is further connected to an azepane ring through a carbonyl linkage
Preparation Methods
The synthesis of 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the mesitylsulfonyl piperazine intermediate: This step involves the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride, which is then reacted with piperazine to yield the mesitylsulfonyl piperazine intermediate.
Coupling with azepane: The mesitylsulfonyl piperazine intermediate is then coupled with azepane in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the mesitylsulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane can be compared with other similar compounds, such as:
1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}hexane: Similar structure but with a hexane ring instead of an azepane ring.
1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}octane: Similar structure but with an octane ring instead of an azepane ring.
Properties
IUPAC Name |
azepan-1-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-16-14-17(2)19(18(3)15-16)27(25,26)23-12-10-22(11-13-23)20(24)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPZYJXWJIPGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B486057.png)
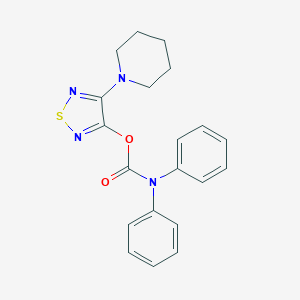
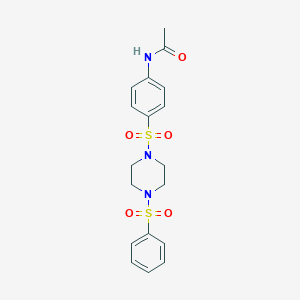
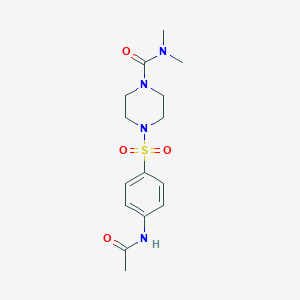
![(4-Chlorophenyl)(4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone](/img/structure/B486067.png)
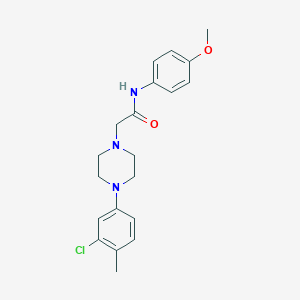

![(4-Chlorophenyl)-[4-[2-hydroxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]methanone](/img/structure/B486070.png)
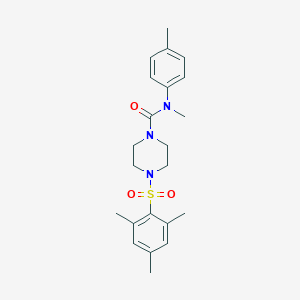
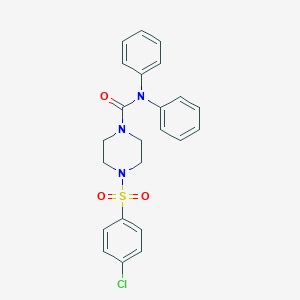
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B486077.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B486081.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B486085.png)
